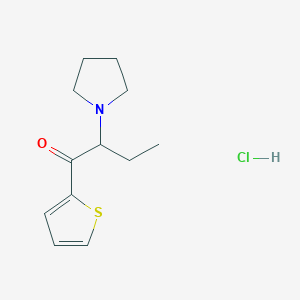

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride

Übersicht

Beschreibung

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one, monohydrochloride is a synthetic compound that belongs to the class of pyrrolidinyl thiophenyl ketones. These compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science. The monohydrochloride form indicates that the compound is in its hydrochloride salt form, which can enhance its solubility and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one typically involves the reaction of a thiophene derivative with a pyrrolidine derivative under controlled conditions. One common method is the alkylation of thiophene with a pyrrolidinyl butanone precursor. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can also be employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or thiophene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Substituted pyrrolidinyl thiophenyl ketones.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 259.80 g/mol. Its structure features a pyrrolidine ring, a thiophene moiety, and a butanone backbone, which contribute to its biological activity.

Medicinal Chemistry

Cancer Treatment:

Recent studies indicate that 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one hydrochloride acts as a potent inhibitor of various kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, as they can interfere with the signaling pathways that promote tumor growth and survival .

Neuropharmacology:

The compound has shown potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests possible applications in treating neuropsychiatric disorders, although further research is needed to elucidate its mechanisms of action and therapeutic efficacy .

Biochemical Research

Proteomics Research:

As a biochemical reagent, this compound is utilized in proteomics to study protein interactions and functions. Its ability to modify protein activity makes it valuable for understanding cellular processes and disease mechanisms .

Inhibition Studies:

The compound has been employed in various inhibition studies to explore its effects on specific enzymes and receptors. Such studies are critical for drug development and understanding the pharmacodynamics of new therapeutic agents .

Case Study 1: Kinase Inhibition in Cancer Models

A study conducted on cell lines derived from breast cancer demonstrated that treatment with 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one hydrochloride resulted in significant reductions in cell proliferation and increased apoptosis rates. The mechanism was attributed to the compound's ability to inhibit key kinases involved in cell cycle regulation.

Case Study 2: Neurotransmitter Modulation

In an animal model for depression, administration of this compound led to observable changes in behavior consistent with increased serotonin levels. This suggests that it may act as an antidepressant, warranting further investigation into its pharmacological properties.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Cancer treatment | Inhibition of cancer cell proliferation |

| Neuropharmacology | Potential antidepressant | Modulation of serotonin levels |

| Biochemical Research | Proteomics reagent | Study of protein interactions |

| Inhibition Studies | Enzyme inhibition | Effects on specific enzyme activities |

Wirkmechanismus

The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Pyrrolidin-1-yl)-1-(phenyl)butan-1-one: Similar structure but with a phenyl group instead of a thiophene ring.

2-(Pyrrolidin-1-yl)-1-(furan-2-yl)butan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to its analogs

Biologische Aktivität

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one, monohydrochloride (commonly referred to as α-PBT), is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of drugs often associated with psychoactive effects and has been investigated for its role in cancer therapy and other therapeutic applications.

- IUPAC Name : 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-butanone hydrochloride

- Molecular Formula : C₁₂H₁₇NOS·HCl

- Molecular Weight : 259.80 g/mol

- CAS Number : 1376266-52-2

Research indicates that α-PBT exhibits significant biological activity by interacting with various molecular targets. It has been noted for its ability to inhibit certain kinases, which play crucial roles in cell signaling pathways related to cancer progression.

Key Mechanisms:

- Inhibition of Kinases : α-PBT acts as a potent inhibitor of specific kinases involved in cancer cell proliferation and survival, potentially leading to reduced tumor growth.

- Microtubule Dynamics Disruption : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .

Anti-Cancer Activity

A notable study investigated the effects of α-PBT on prostate cancer cell lines. The compound demonstrated the following characteristics:

- Cell Proliferation Inhibition : α-PBT significantly inhibited the proliferation of various human prostate cancer cell lines.

- Mitotic Arrest : The compound induced G2/M phase arrest, preventing cells from progressing through the cell cycle.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with α-PBT led to increased apoptosis markers, indicating its potential as an anti-cancer agent .

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study 1 | Prostate Cancer | Inhibition of proliferation | G2/M arrest, apoptosis induction |

| Study 2 | P-gp-rich Cell Line | Similar inhibition as non-P-gp cells | Non-substrate for P-glycoprotein |

Neuropharmacological Effects

While primarily studied for its anti-cancer properties, α-PBT may also exhibit psychoactive effects similar to other pyrrolidine derivatives. These effects warrant further investigation into its potential therapeutic applications in neuropharmacology.

Safety and Toxicology

As with many compounds in this class, understanding the safety profile is crucial. Preliminary data indicate that while α-PBT shows promise as a therapeutic agent, it may also carry risks associated with psychoactive substances. Comprehensive toxicological studies are necessary to elucidate these risks.

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS.ClH/c1-2-10(13-7-3-4-8-13)12(14)11-6-5-9-15-11;/h5-6,9-10H,2-4,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXIDTGPFNFYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CS1)N2CCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344528 | |

| Record name | alpha-Pyrrolidinobutiothiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2518265-88-6 | |

| Record name | alpha-Pbt hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2518265886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Pyrrolidinobutiothiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-PBT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZC5FKE6MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.